Cas no 2228634-68-0 (1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol)

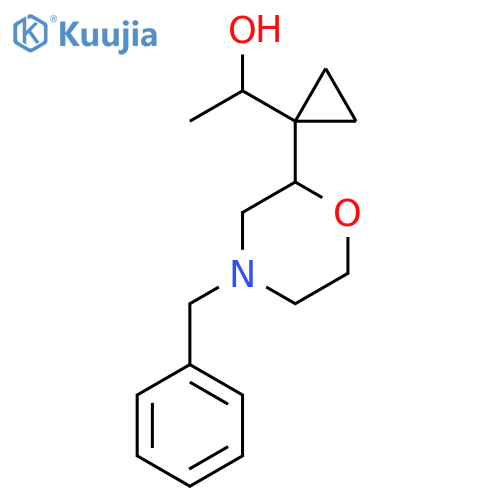

2228634-68-0 structure

商品名:1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol

1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol

- 2228634-68-0

- 1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol

- EN300-1862888

-

- インチ: 1S/C16H23NO2/c1-13(18)16(7-8-16)15-12-17(9-10-19-15)11-14-5-3-2-4-6-14/h2-6,13,15,18H,7-12H2,1H3

- InChIKey: LRSNSRDWOGLOLU-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC2C=CC=CC=2)CC1C1(C(C)O)CC1

計算された属性

- せいみつぶんしりょう: 261.172878976g/mol

- どういたいしつりょう: 261.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 32.7Ų

1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862888-0.25g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 0.25g |

$1051.0 | 2023-09-18 | ||

| Enamine | EN300-1862888-5.0g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 5g |

$3313.0 | 2023-06-01 | ||

| Enamine | EN300-1862888-10g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 10g |

$4914.0 | 2023-09-18 | ||

| Enamine | EN300-1862888-5g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 5g |

$3313.0 | 2023-09-18 | ||

| Enamine | EN300-1862888-0.1g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 0.1g |

$1005.0 | 2023-09-18 | ||

| Enamine | EN300-1862888-1g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 1g |

$1142.0 | 2023-09-18 | ||

| Enamine | EN300-1862888-0.05g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 0.05g |

$959.0 | 2023-09-18 | ||

| Enamine | EN300-1862888-0.5g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 0.5g |

$1097.0 | 2023-09-18 | ||

| Enamine | EN300-1862888-10.0g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 10g |

$4914.0 | 2023-06-01 | ||

| Enamine | EN300-1862888-1.0g |

1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |

2228634-68-0 | 1g |

$1142.0 | 2023-06-01 |

1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol 関連文献

-

1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

2228634-68-0 (1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量